molecular formula C18H25NO2 B14796208 3-hydroxy-2-nonyl-3H-quinolin-4-one

3-hydroxy-2-nonyl-3H-quinolin-4-one

Cat. No.: B14796208
M. Wt: 287.4 g/mol
InChI Key: YADOTSYBJACVJK-UHFFFAOYSA-N
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Description

3-hydroxy-2-nonyl-3H-quinolin-4-one is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core with a hydroxyl group at the 3-position and a nonyl chain at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-nonyl-3H-quinolin-4-one typically involves the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and subsequent functionalization. One common method involves the reaction of 2-nonylaniline with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate 2-nonyl-4-hydroxyquinoline. This intermediate is then oxidized to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-nonyl-3H-quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-hydroxy-2-nonyl-3H-quinolin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-2-nonyl-3H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nonyl chain at the 2-position enhances its lipophilicity, making it more effective in interacting with lipid membranes and hydrophobic targets .

Properties

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

3-hydroxy-2-nonyl-3H-quinolin-4-one

InChI

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,18,21H,2-8,13H2,1H3

InChI Key

YADOTSYBJACVJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NC2=CC=CC=C2C(=O)C1O

Origin of Product

United States

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